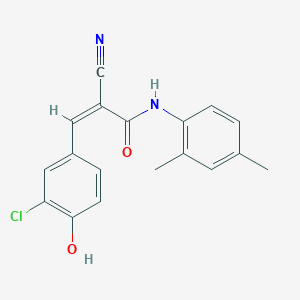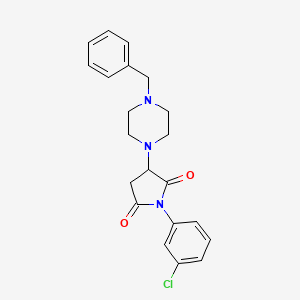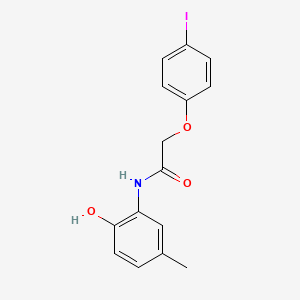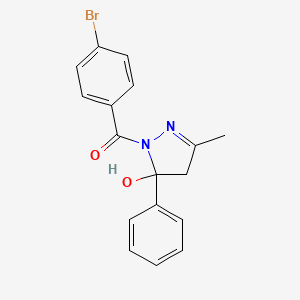![molecular formula C22H28O5 B5027517 4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5027517.png)
4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde” is a complex organic molecule. It contains an aldehyde group (-CHO), an ether group (-O-), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The isopropyl and methyl groups are types of alkyl groups, which are chains of carbon atoms of varying lengths .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether and aldehyde groups, and the attachment of the isopropyl and methyl groups. Without specific information or a known synthesis route for this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aldehyde group would likely be polar, while the ether and alkyl groups would be relatively nonpolar. The phenyl group could participate in aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the aldehyde could increase the compound’s solubility in polar solvents like water. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the interactions between its atoms .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-16(2)19-7-5-17(3)13-21(19)27-12-10-25-9-11-26-20-8-6-18(15-23)14-22(20)24-4/h5-8,13-16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAKUTACMSWMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)


![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperidine](/img/structure/B5027476.png)

![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5027491.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
![tetrahydro-2-furanylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027547.png)